3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one
Description
3-[2-(4-Methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one is a benzofuranone derivative characterized by a benzofuran core substituted with a 2-oxoethyl group linked to a 4-methylphenyl ring.
Properties
IUPAC Name |
3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-6-8-12(9-7-11)15(18)10-16-13-4-2-3-5-14(13)17(19)20-16/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFVFIMNMXBLIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2C3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzofuran with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful temperature control to prevent side reactions.
Another synthetic route involves the condensation of 4-methylbenzaldehyde with 2-hydroxyacetophenone, followed by cyclization to form the benzofuran ring. This method often employs acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, solvent recycling and purification steps are integrated into the production process to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Benzofuran derivatives are known for their anti-inflammatory effects. Research indicates that compounds similar to 3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Case Study: COX Inhibition
A study highlighted the synthesis of various benzofuran derivatives and their evaluation for COX-II inhibition. The results showed significant inhibition percentages (up to 60%) at concentrations of 100 μM, indicating that these compounds could serve as potential anti-inflammatory agents . The structure-activity relationship (SAR) analysis demonstrated that specific substitutions on the benzofuran scaffold enhanced COX-II selectivity and potency.
Antibacterial Properties
The antibacterial activity of benzofuran derivatives has been investigated, particularly against multidrug-resistant strains. The compound's ability to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes contributes to its effectiveness.
Case Study: Antimicrobial Testing
A comparative study assessed the antibacterial properties of several benzofuran derivatives, including this compound. The findings revealed that these compounds exhibited notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Activity
Research has also explored the anticancer potential of benzofuran derivatives. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
Case Study: Cytotoxicity Assays
In vitro cytotoxicity assays conducted on various cancer cell lines indicated that this compound demonstrated significant cytotoxic effects. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner .
Structure-Activity Relationship (SAR) Analysis
Understanding the SAR is crucial for optimizing the biological activity of benzofuran derivatives. Modifications at specific positions on the benzofuran ring can enhance efficacy and selectivity for targeted biological pathways.
| Modification | Effect |
|---|---|
| Substitution on the phenyl ring | Increased COX-II selectivity |
| Alteration of functional groups | Enhanced antibacterial activity |
| Variations in alkyl chain length | Improved cytotoxicity against cancer cells |
Mechanism of Action
The mechanism of action of 3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s oxoethyl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. Additionally, the benzofuran ring system can engage in π-π interactions with aromatic residues in proteins, modulating their function.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Electronic and Steric Effects
Electron-Donating vs. Electron-Withdrawing Groups :
- The 4-methylphenyl group in the target compound donates electrons via its methyl substituent, enhancing stability compared to electron-withdrawing groups like chlorine in 3-(4-chlorophenyl)-2-benzofuran-1(3H)-one .
- Methoxy groups (e.g., in 3,3-bis(2-methoxyphenyl)-2-benzofuran-1(3H)-one) increase solubility in polar solvents but reduce lipophilicity .
Conjugation and Reactivity :
- Compounds with benzylidene substituents (e.g., (2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one) exhibit extended π-conjugation, influencing optical properties and redox behavior .
Biological Activity
3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one is a member of the benzofuranone class, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in anticancer and anti-inflammatory applications. The following sections will delve into its biological activities, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 270.29 g/mol. The structure features a benzofuran ring fused with a ketone group and a phenyl substituent that enhances its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . Research indicates that this compound may inhibit the activity of glycogen synthase kinase-3β (GSK3β), which plays a significant role in cell proliferation and survival. In vitro assays demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCT116 (Colon) | 9.71 ± 1.9 |
| MIA PaCa2 (Pancreatic) | 7.48 ± 0.6 |
These findings suggest that the compound induces apoptosis through GSK3β inhibition, correlating with its binding affinity as shown in molecular docking studies .
Anti-inflammatory Properties
Benzofuran derivatives have also been noted for their anti-inflammatory effects. Compounds within this class can modulate inflammatory pathways, potentially reducing cytokine production. Although specific data on this compound's anti-inflammatory activity is limited, related benzofuranones have demonstrated efficacy in preclinical models of inflammation.
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzofuran derivatives indicates that modifications to the phenyl ring significantly influence biological activity. The presence of electron-donating groups, such as methyl groups, enhances binding affinity to target proteins involved in cancer progression .
Study on Cytotoxicity
In a study conducted on various substituted benzofuran derivatives, the compound exhibited significant cytotoxicity against cancer cell lines (IC50 values ranging from 3.27 to 9.71 μM). The study utilized molecular docking to confirm the binding interactions with GSK3β, indicating a promising pathway for further development in anticancer therapy .
Comparative Analysis
A comparative analysis of different benzofuran derivatives revealed that those with additional functional groups on the phenyl ring often exhibited enhanced cytotoxic properties compared to simpler structures. For instance, compounds with halogen substitutions showed increased potency against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
